Isopropylphenyl phosphate
Description
General Context of Organophosphate Esters in Scholarly Inquiry
Organophosphate esters (OPEs) are a class of synthetic organophosphorus compounds derived from phosphoric acid and alcohols. techsciresearch.com They are widely used in a multitude of industrial and consumer products, primarily serving as flame retardants and plasticizers. atamanchemicals.comfrontiersin.orgnih.gov Their incorporation into materials like plastics, textiles, building materials, and electronic devices helps to increase plasticity and reduce flammability. atamanchemicals.comfrontiersin.org The production and use of OPEs have seen a significant increase, largely as a result of the phasing out of polybrominated diphenyl ethers (PBDEs), which were another class of flame retardants that raised environmental and health concerns. nih.govnih.govtandfonline.com
OPEs are typically added to materials through physical mixing rather than covalent bonding, which allows them to be released into the environment more easily through processes like volatilization, leaching, and abrasion. nih.gov Consequently, they have become pervasive environmental contaminants, detected in various matrices including indoor and outdoor air, dust, water, and soil. nih.govnih.govoup.com Their presence has also been confirmed in wildlife and human samples, leading to widespread scholarly inquiry. nih.govbohrium.com Academic research on OPEs focuses on their environmental fate, transport, persistence, and potential biological effects. tandfonline.combohrium.com Studies often investigate their structure-activity relationships and the mechanisms by which they might interact with biological systems, contributing to a growing body of literature on this class of emerging environmental pollutants. frontiersin.orgbohrium.com
Nomenclature and Isomeric Diversity of Isopropylphenyl Phosphate (B84403)
Isopropylphenyl phosphate, often referred to in technical literature as isopropyl-substituted or isopropylated triphenyl phosphate (IPTPP or IPP), is not a single, discrete chemical entity. atamanchemicals.comuzh.ch Instead, it is a complex mixture of various isomers. atamanchemicals.comresearchgate.netpublisso.de These commercial mixtures are classified as UVCB substances, which stands for Unknown or Variable Composition, Complex Reaction Products, or Biological Materials. uzh.chindustrialchemicals.gov.au
The isomeric diversity arises from the number and position of isopropyl groups (–CH(CH₃)₂) attached to the one, two, or three phenyl rings of the triphenyl phosphate backbone. industrialchemicals.gov.aunih.gov The isopropyl substituents can be located at the ortho (o-), meta (m-), or para (p-) positions on the aromatic rings, leading to a large number of possible isomers. industrialchemicals.gov.aunih.govtheic2.org Commercial formulations can contain a wide array of these isomers, and may also include non-isopropylated triphenyl phosphate (TPP). industrialchemicals.gov.aunih.gov The specific composition of these mixtures can vary, depending on the manufacturing process and the intended application. uzh.chpublisso.de The synthesis generally involves the reaction of isopropyl-substituted phenols with phosphorus oxychloride. publisso.denih.gov
The molar masses of the isomers vary depending on the degree of isopropylation. researchgate.netpublisso.de For instance, mono-isopropylated isomers have a molar mass of 368.4 g/mol , di-isopropylated isomers 410.4 g/mol , and tri-isopropylated isomers 452.5 g/mol . researchgate.netpublisso.de
| Isomer Name | Common Abbreviation | Positional Isomer |
|---|---|---|
| 2-isopropylphenyl diphenyl phosphate | 2IPPDPP | ortho- |
| 3-isopropylphenyl diphenyl phosphate | 3IPPDPP | meta- |
| 4-isopropylphenyl diphenyl phosphate | 4IPPDPP / p-IPPDPP | para- |
Di-isopropylated phenyl phosphates possess two isopropyl groups. These groups can be on the same phenyl ring (e.g., 2,4-diisopropylphenyl diphenyl phosphate) or on two different phenyl rings (e.g., bis(2-isopropylphenyl) phenyl phosphate). nih.gov Like the mono-isopropylated variants, these isomers are significant components of technical IPP mixtures. nih.gov Academic studies have characterized isomers such as 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) in commercial products. nih.gov The position of the isopropyl groups influences the molecule's physical and chemical properties.
| Isomer Name | Common Abbreviation | Molecular Formula |
|---|---|---|
| bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP | C24H27O4P |
| 2,4-diisopropylphenyl diphenyl phosphate | 24DIPPDPP | C24H27O4P |
| di-p-isopropylphenyl phenyl phosphate | - | C24H27O4P |
| bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP | C24H27O4P |
Tri-isopropylated phenyl phosphates (TIPPP) are characterized by the presence of three isopropyl groups. evitachem.com These can be distributed in various combinations across the three phenyl rings, such as one on each ring. The CAS number 68937-41-7 is often used to identify the technical mixture of isopropylphenyl phosphates, but it is also specifically associated with tris(4-isopropylphenyl) phosphate. atamanchemicals.comuzh.chscbt.com Similarly, the CAS number 26967-76-0 has been used for tris(2-isopropylphenyl) phosphate. industrialchemicals.gov.au Research distinguishes between the different positional isomers—ortho, meta, and para—as their properties can differ significantly. uzh.chindustrialchemicals.gov.au For example, studies have compared the effects of tri-o-isopropylphenyl phosphate, tri-m-isopropylphenyl phosphate, and tri-p-isopropylphenyl phosphate. industrialchemicals.gov.au
| Isomer Name | Common Abbreviation | Molecular Formula | CAS Number |
|---|---|---|---|
| tris(2-isopropylphenyl) phosphate | T2IPPP / Tri-o-isopropylphenyl phosphate | C27H33O4P | 64532-95-2 nih.gov |
| tris(3-isopropylphenyl) phosphate | T3IPPP / Tri-m-isopropylphenyl phosphate | C27H33O4P | - |
| tris(4-isopropylphenyl) phosphate | T4IPPP / Tri-p-isopropylphenyl phosphate | C27H33O4P | 26967-76-0 industrialchemicals.gov.au / 68937-41-7 atamanchemicals.com |
Academic Significance and Research Trajectories for this compound
The academic significance of this compound stems from its widespread use as a flame retardant and plasticizer, particularly as a replacement for regulated PBDEs. atamanchemicals.comnih.gov This has led to its increased detection in various environments, from indoor dust to wildlife, prompting significant scientific and regulatory scrutiny. atamanchemicals.comnih.gov Isopropylated phenyl phosphate is a key component of commercial flame retardant mixtures like Firemaster® 550, which has been used in products such as flexible polyurethane foam in furniture and baby products. atamanchemicals.comnih.gov
Current research trajectories focus on several key areas. A primary area of investigation is the characterization of the complex isomeric mixtures that constitute commercial IPP. researchgate.netnih.gov Researchers are working to identify and quantify individual isomers in commercial products and environmental samples to better understand exposure and potential effects. nih.gov
Another major research avenue is the study of the environmental fate and transport of IPP isomers. atamanchemicals.comnih.gov This includes investigating their persistence, potential for bioaccumulation, and degradation pathways in various environmental compartments. evitachem.com
Finally, a significant body of research is dedicated to understanding the biological activities of IPP and its isomers. bohrium.comnih.gov Scholarly inquiry has explored how these compounds interact with cellular systems. For instance, studies have investigated the potential for OPEs, including IPP components, to act as endocrine disruptors by interacting with nuclear receptors like the estrogen receptor. bohrium.comacs.org Research has also examined changes in hepatic gene expression in animal models following exposure to IPP, with a focus on pathways related to xenobiotic metabolism. nih.gov These studies aim to build a comprehensive understanding of the structure-activity relationships and the potential biological implications of these widely used chemicals. bohrium.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-ylphenyl) (3-propan-2-ylphenyl) (4-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-14-16-24(17-15-22)29-32(28,30-25-11-9-10-23(18-25)20(3)4)31-27-13-8-7-12-26(27)21(5)6/h7-21H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTBYWLTNOONCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C(C)C)OC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Engineering for Isopropylphenyl Phosphate
Historical Development of Isopropylphenyl Phosphate (B84403) Synthesis Pathways
The synthesis of triaryl phosphates, the broader class of compounds to which isopropylphenyl phosphate belongs, has been established for over a century. The primary industrial method has consistently been the reaction of a phenolic compound with a phosphorylating agent, most commonly phosphorus oxychloride.
The development of isopropylphenyl phosphates was driven by the need for plasticizers and flame retardants with specific performance characteristics. Isopropylated triaryl phosphates emerged as commercially significant compounds, finding applications as fire-resistant hydraulic fluids and plasticizers. The synthesis pathway, therefore, has been optimized to produce a mixture of isopropylphenyl phosphates that provide the desired physical properties, such as viscosity and thermal stability, in these applications. The core synthesis strategy has remained the alkylation of phenol (B47542) followed by phosphorylation, with advancements focusing on catalyst technology, reaction control to manage isomer distribution, and purification techniques to achieve the desired product specifications.
Alkylation Processes in Phenol Derivatization
The initial and one of the most crucial stages in the production of this compound is the alkylation of phenol with propylene (B89431). This reaction, typically a Friedel-Crafts alkylation, introduces the isopropyl group onto the aromatic ring of phenol, forming a mixture of mono-, di-, and higher isopropylated phenols. The distribution of these products is highly dependent on the reaction conditions and the catalyst employed.
The alkylation of phenol with propylene is an electrophilic aromatic substitution reaction that requires a catalyst to activate the propylene. A variety of catalysts have been utilized for this process, ranging from homogeneous to heterogeneous systems.
Commonly used catalysts include:
Solid Acid Catalysts: Zeolites such as HZSM-5, H-Beta, H-USY, and γ-Al2O3 have been investigated for their catalytic activity in phenol alkylation. The shape selectivity of zeolites can influence the product distribution.
Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are effective but can be difficult to handle and separate from the reaction mixture.
Brønsted Acids: p-Toluene sulfonic acid is a commonly used homogeneous catalyst in industrial processes.
Metal Phenoxides: Aluminum phenolate (B1203915) has also been employed as a catalyst in the synthesis of isopropylphenols.
The choice of catalyst significantly impacts the selectivity towards the desired monoisopropylphenol and the ratio of ortho- to para-isomers.
The primary goal in the alkylation step for the synthesis of many commercial isopropylphenyl phosphates is to maximize the yield of monoisopropylphenol while minimizing the formation of di- and tri-isopropylphenols. The degree of isopropylation is a key factor in determining the final properties of the phosphate ester.
Several process parameters are manipulated to optimize the yield of monoisopropylphenol:
Reactant Molar Ratio: A key strategy to favor mono-alkylation is to use a molar excess of phenol relative to propylene. This increases the probability that a propylene molecule will react with an un-substituted phenol molecule rather than an already isopropylated one.
Temperature and Pressure: The reaction temperature and pressure are controlled to balance reaction rate and selectivity. For instance, a patented process using an aluminum phenolate catalyst operates at temperatures between 160–265 °C and pressures of 0–1.6 MPa.
Catalyst Concentration: The amount of catalyst used can influence the reaction rate and product distribution.
Reaction Time: The duration of the reaction is optimized to achieve the desired conversion of propylene while limiting the formation of poly-alkylated products.
The following table illustrates the effect of the propylene to phenol molar ratio on the product distribution in a typical alkylation reaction.
| Propylene:Phenol Molar Ratio | Phenol Conversion (%) | Monoisopropylphenol Selectivity (%) | Di-isopropylphenol Selectivity (%) |
| 0.2:1 | 20 | 95 | 5 |
| 0.5:1 | 45 | 85 | 15 |
| 1:1 | 80 | 60 | 35 |
Note: The data in this table is illustrative and represents typical trends in phenol alkylation.
The position of the isopropyl group on the phenol ring (ortho, meta, or para) significantly affects the properties of the final this compound. Therefore, controlling the isomer distribution during alkylation is of great importance. The hydroxyl group of phenol is an ortho-, para-directing group in electrophilic aromatic substitution.
The distribution of ortho- and para-isomers can be influenced by:
Catalyst Selection: Different catalysts exhibit varying selectivities. For example, the use of certain solid acid catalysts like modified H-ZSM-5 zeolites can enhance the selectivity for the para-isomer. In contrast, a non-catalytic process in supercritical water has been shown to be highly ortho-selective, with an ortho/para ratio exceeding 20. researchgate.net
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer.
Steric Hindrance: The bulky isopropyl group can sterically hinder substitution at the ortho position, which can lead to a higher proportion of the para-isomer.
The table below shows a representative distribution of isomers obtained under different catalytic conditions.
| Catalyst | Temperature (°C) | Ortho-isopropylphenol (%) | Para-isopropylphenol (%) |
| Aluminum Phenolate | 200 | 60 | 35 |
| H-ZSM-5 Zeolite | 250 | 25 | 70 |
| Supercritical Water (non-catalytic) | 400 | >95 | <5 |
Note: The data in this table is illustrative and based on reported trends in phenol alkylation.
Separation and Purification Techniques for Intermediates
Following the alkylation reaction, the product is a mixture containing unreacted phenol, monoisopropylphenols, and smaller amounts of di- and tri-isopropylphenols. The separation and purification of these intermediates are crucial for the subsequent phosphorylation step and for ensuring the quality of the final product.
The removal of unreacted phenol from the alkylation product mixture is a critical step. The presence of excess phenol in the subsequent phosphorylation reaction would lead to the formation of triphenyl phosphate, altering the desired composition and properties of the final this compound product.
Fractional distillation is the primary method used for this separation, exploiting the difference in boiling points between phenol and the isopropylphenol isomers. Phenol has a lower boiling point than the isopropylphenols, allowing it to be separated as the distillate, while the isopropylphenols remain as the bottom product.
The table below lists the boiling points of phenol and its main monoisopropylated isomers at atmospheric pressure.
| Compound | Boiling Point (°C at 760 mmHg) |
| Phenol | 181.7 |
| o-Isopropylphenol | 214 |
| m-Isopropylphenol | 228 |
| p-Isopropylphenol | 212 |
Strategies for Minimizing Polyisopropylphenol Content
A critical step preceding phosphorylation is the alkylation of phenol with propylene to produce isopropylphenols. A significant challenge in this stage is the prevention of over-alkylation, which leads to the formation of di-, tri-, and other polyisopropylphenols. The presence of these higher alkylates in the feedstock can result in a final phosphate ester mixture with altered physical properties.
Several strategies are employed to control and minimize the formation of polyisopropylphenols. A primary method involves manipulating the molar ratio of propylene to phenol (C₃/φ ratio) during the alkylation step. google.com By maintaining a low C₃/φ ratio, typically below 0.25 and preferably in the range of 0.05 to 0.20, the formation of polyisopropylphenols can be significantly suppressed to less than three weight percent of the reaction product. google.com This "starved" alkylation condition ensures that there is a molar excess of phenol available for reaction, making the mono-alkylation statistically more favorable than subsequent alkylations of the monoisopropylphenol product. google.com
Another crucial factor is the level of agitation within the reaction zone. google.com Inadequate mixing can lead to localized high concentrations of alkylated phenols, which increases the probability of further isopropylation and the formation of polyisopropylated byproducts. google.com Therefore, maintaining a high level of agitation, through methods such as sparging with gaseous propylene or using conventional impellers and static mixers, is essential to ensure a uniform mixture of reactants and minimize unwanted side reactions. google.com
Following the initial alkylation, a distillative fractionation step is often employed. This allows for the removal of unreacted phenol as a distillate, effectively concentrating the desired monoisopropylphenol in the distilland. google.com This two-step process of controlled, low-ratio alkylation followed by distillation provides a robust method for producing an isopropylphenol feedstock with a desirably low content of polyisopropylphenols, which is then carried forward to the phosphorylation stage. google.com
Table 1: Effect of Propylene/Phenol Molar Ratio on Polyisopropylphenol Formation
| Propylene/Phenol Molar Ratio (C₃/φ) | Expected Polyisopropylphenol Content | Control Strategy |
| < 0.25 | < 3 wt% | Low-ratio "starved" alkylation |
| 0.05 - 0.20 | Preferable low level | Optimized low-ratio alkylation |
| > 0.30 | Increased formation | Avoided in initial step |
Phosphorylation Reactions for Phosphate Ester Formation
The conversion of the prepared isopropylphenol mixture into this compound is achieved through a phosphorylation reaction. This step introduces the central phosphate group and links the aryl moieties.
Reaction of Isopropylphenols with Phosphorus Oxychloride
The most common industrial method for synthesizing this compound involves the reaction of the isopropylphenol feedstock with phosphorus oxychloride (POCl₃). google.comatamanchemicals.compublisso.de This reaction is a type of nucleophilic substitution where the hydroxyl groups of the phenols attack the phosphorus center of the POCl₃, leading to the displacement of chloride ions and the formation of a triaryl phosphate ester. researchgate.net
The reaction is typically carried out in the presence of a catalyst to facilitate the reaction. atamanchemicals.com The process involves combining the isopropylphenol mixture (which may also contain unreacted phenol to produce a mixed isopropylphenyl/phenyl phosphate) with phosphorus oxychloride under controlled temperature conditions. google.compatsnap.com The hydrogen chloride (HCl) gas evolved during the reaction must be effectively removed to drive the reaction to completion. researchgate.net
The general chemical equation for the phosphorylation of a generic isopropylphenol with phosphorus oxychloride is:
3 Ar-OH + POCl₃ → (Ar-O)₃PO + 3 HCl
Where "Ar-OH" represents the mixture of phenol and various isopropylphenol isomers.
Reaction Stoichiometry and Yield Optimization in Phosphorylation
The stoichiometry of the phosphorylation reaction is theoretically three moles of phenolic compounds per mole of phosphorus oxychloride. However, in practice, slight excesses of one reactant may be used to ensure complete conversion of the other. Optimizing the molar ratio of reactants is crucial for maximizing the yield of the desired triaryl phosphate and minimizing residual starting materials or incompletely reacted intermediates, such as diaryl phosphoryl chlorides.
Tailoring Isomeric Composition in this compound Mixtures
This compound is not a single compound but a complex mixture of isomers. atamanchemicals.compublisso.de The composition can vary in the number of isopropyl groups attached (mono-, di-, or tri-isopropylated) and their position on the phenyl rings (ortho-, meta-, or para-). mriglobal.orgnih.gov The specific composition of this mixture is critical as it dictates the final physical and performance properties of the product.
The primary control over the isomeric composition of the final phosphate ester is exerted during the initial alkylation of phenol. By carefully controlling the alkylation conditions—such as the C₃/φ ratio, temperature, and catalyst—the proportion of mono-, di-, and tri-isopropylphenols in the feedstock can be managed. google.com For example, a process designed to reduce the content of 2,6-dithis compound in the final product achieves this by first alkylating phenol with propylene to a C₃/φ ratio of less than 0.30 using a p-toluene sulfonic acid catalyst. google.com This is followed by distillative removal of unreacted phenol to increase the C₃/φ ratio in the feedstock above 0.3 before it is phosphorylated. google.com This demonstrates a deliberate, multi-step strategy to produce a specific isomeric profile.
Commercial isopropylated triphenyl phosphate mixtures exhibit a wide range of compositions. Analysis of various technical-grade products shows differing percentages of triphenyl phosphate (TPHP) and its various isopropylated congeners.
Table 2: Example Isomeric Composition of a Commercial Isopropylated Phenyl Phosphate (IPP) Mixture
| Component | Abbreviation | Percent Composition (%) |
| Triphenyl Phosphate | TPHP | 21.5 |
| Mono-isopropylated Phenyl Phosphates | mono-IPP | 36.9 |
| Bis-isopropylated Phenyl Phosphates | bis-IPP | 21.9 |
| Tris-isopropylated Phenyl Phosphates | tris-IPP | 8.5 |
Source: Data from a study on the composition of a specific IPP mixture. nih.gov
The data indicates that the final product is a complex blend, and manufacturers can tailor the level of isopropylation based on the intended application by controlling the synthesis, primarily at the alkylation stage. atamanchemicals.comnih.gov
Novel Approaches in Phosphorus-Centric Organic Synthesis Relevant to this compound Structures
While the reaction with phosphorus oxychloride remains the dominant industrial method, ongoing research in organic synthesis has yielded novel methods for forming P-O bonds and creating aryl phosphate esters. These alternative approaches could offer advantages in terms of milder reaction conditions, different selectivities, or avoidance of corrosive byproducts like HCl.
One modern approach involves the palladium-catalyzed coupling of dialkyl phosphites with aryl boronate esters. digitellinc.comdigitellinc.com This method provides a route to arylphosphonates, a related class of organophosphorus compounds, and highlights the use of transition metal catalysis to form C-P bonds, with potential extensions to P-O bond formation. The process often utilizes microwave heating and can tolerate a wide range of functional groups. digitellinc.com
Another strategy employs polyphosphate ester (PPE) as a reagent for the phosphorylation of phenols. nih.gov This method can be an effective alternative for preparing aryl esters. Similarly, phenols can be phosphorylated using a mixture of phosphorus pentoxide in triethyl phosphate at elevated temperatures (120°C), which forms tetraethyl pyrophosphate as the active phosphorylating agent. researchgate.net
A different approach to aryl ester synthesis involves the use of triarylphosphites and N-iodosuccinimide to directly convert carboxylic acids into aryl esters under neutral conditions. rsc.org While this specific method produces carboxylate esters rather than phosphate esters, the underlying principles of activating a phosphorus reagent to facilitate esterification are relevant to the broader field of phosphorus-centric synthesis.
Furthermore, recent developments have explored the use of phosphates as leaving groups in Friedel-Crafts-type arylation reactions, demonstrating the versatile reactivity of the phosphate moiety in forming C-C bonds. nih.gov These advanced synthetic strategies, while not all directly applied to the bulk production of this compound, represent the expanding toolkit available to chemists for constructing complex organophosphorus molecules and could inspire future innovations in phosphate ester synthesis.
Advanced Analytical Methodologies for Isopropylphenyl Phosphate Quantification and Characterization
Chromatographic Techniques for Isopropylphenyl Phosphate (B84403) Isomer Separation
The analysis of isopropylphenyl phosphate (IPP) is complicated by the presence of numerous isomers, which arise from the varying number and position of the isopropyl groups on the phenyl rings. Chromatographic techniques are essential for the separation of these complex mixtures, enabling accurate quantification and characterization of individual isomers.
Gas Chromatography (GC) Applications
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a widely used and effective technique for the determination of this compound isomers. This method is suitable for the analysis of volatile and thermally stable compounds like IPPs.
In a typical GC-MS application for the analysis of IPPs in workplace air, samples are collected on a quartz filter, extracted with a solvent such as ethyl acetate, and then injected into the GC system. researchgate.netbaua.de The separation of isomers is achieved on a fused silica capillary column, often coated with a 5% phenyl methylpolysiloxane stationary phase. nih.gov The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of the different IPP isomers based on their boiling points and interaction with the stationary phase. Helium is commonly used as the carrier gas. nih.gov
The separated isomers are then detected by a mass spectrometer. researchgate.netbaua.de For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net This involves monitoring specific mass fragments that are characteristic of the target IPP isomers. Quantification is typically performed using an internal standard, such as deuterated triphenyl phosphate (TPP-d15), and a calibration curve. researchgate.netbaua.de This methodology has been validated for determining IPP concentrations in workplace air, with a limit of quantification of 0.050 mg/m³ for a 420 L air sample. researchgate.netbaua.de
Research has demonstrated the successful application of GC-MS to characterize individual isopropylated triarylphosphate (ITP) isomers in commercial flame retardant mixtures. For instance, studies have identified and quantified major isomers like 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) in mixtures such as Firemaster 550. nih.gov
Table 1: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Fused silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) with 5% phenyl methylpolysiloxane stationary phase nih.gov |
| Carrier Gas | Helium at a constant flow rate of 1.3 mL/min nih.gov |
| Injection Mode | Pressurized temperature vaporization (PTV) nih.gov |
| Oven Program | Initial temperature of 60°C held for 1 min, then ramped to 320°C at 12°C/min, held for 4.1 min inrs.ca |
| Detector | Mass Spectrometer (Electron Impact ionization) nih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the separation of this compound isomers, particularly for less volatile or thermally labile compounds. The choice of stationary phase is crucial for achieving effective separation of positional isomers in HPLC. agilent.com
For the analysis of organophosphate esters, including IPPs, reversed-phase HPLC is a common technique. nih.gov In this mode, a nonpolar stationary phase, such as C18 or a phenyl-based column, is used with a polar mobile phase, typically a mixture of acetonitrile and water. nih.govrsc.org The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The retention of the isomers can be fine-tuned by adjusting the composition of the mobile phase. agilent.com
Pentafluorophenyl (PFP) columns have shown particular promise for the separation of positional isomers due to their unique selectivity, which involves a combination of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions. agilent.comwelch-us.com This alternative selectivity to traditional C18 columns can be advantageous for resolving closely related IPP isomers. agilent.com
HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and selective detection of IPPs. nih.gov This combination allows for the quantification of IPPs at low concentrations in various matrices. nih.gov The use of a HILIC (Hydrophilic Interaction Liquid Chromatography) column with an acetonitrile/water mobile phase has been successfully applied to the separation of 14 different organophosphorus esters, demonstrating the versatility of HPLC for this class of compounds. nih.gov
Table 2: General HPLC Parameters for Organophosphate Ester Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase columns (e.g., C18, Phenyl-Hexyl, PFP) are commonly used. agilent.com |
| Mobile Phase | A gradient of acetonitrile and water is often employed. nih.gov |
| Detection | Tandem mass spectrometry (MS/MS) with electrospray ionization is a common detection method. nih.gov |
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the detection and identification of this compound isomers following chromatographic separation. Different ionization techniques can be employed, each providing specific types of structural information.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, resulting in extensive fragmentation. emory.eduwikipedia.org This fragmentation is highly reproducible and creates a characteristic mass spectrum that can be used as a "fingerprint" for compound identification. nih.gov
The EI mass spectra of organophosphate esters, including IPPs, are often characterized by the formation of specific fragment ions. nih.gov For aromatic phosphate esters, fragmentation can be influenced by the position of alkyl substituents on the phenyl ring. nih.gov Common fragmentation pathways for organophosphorus compounds involve the cleavage of bonds adjacent to the phosphorus atom. researchgate.net The resulting fragment ions provide valuable information for elucidating the structure of the original molecule, including the number and location of the isopropyl groups. For many organophosphate esters, the EI spectra are dominated by ions such as H₄PO₄⁺. nih.gov
The extensive fragmentation in EI-MS is particularly useful for distinguishing between isomers, as different isomeric structures will often produce unique fragmentation patterns. These patterns can be compared to mass spectral libraries for confident identification. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for the analysis of polar and thermally labile compounds. uky.edu It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govnih.gov This makes ESI-MS particularly useful for determining the molecular weight of the intact IPP isomers. nih.gov
When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. nih.gov In an MS/MS experiment, the precursor ion (e.g., the protonated molecule) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions can be used to confirm the identity of the compound and to differentiate between isomers. nih.gov
Studies on organophosphorus compounds have shown that the fragmentation patterns in ESI-MS/MS can be highly specific. For example, the fragmentation of N-diisopropyloxyphosphoryl dipeptide methyl esters has been systematically studied, revealing characteristic neutral losses and rearrangement reactions that are dependent on the structure of the molecule. nih.gov For organophosphorus acids, ESI in negative ion mode can yield deprotonated molecules ([M-H]⁻) that can be further analyzed by MS/MS. nih.gov
Atmospheric Pressure Chemical Ionization High-Resolution Mass Spectrometry (APCI-HRMS)
Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that is suitable for the analysis of less polar compounds that are not efficiently ionized by ESI. uky.edu APCI is compatible with both gas chromatography (GC) and liquid chromatography (LC). rsc.org When coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, APCI provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the determination of their elemental composition. rsc.orgnih.gov
APCI is particularly effective for the analysis of organophosphorus flame retardants. researchgate.netsci-hub.se Studies comparing different ionization methods have shown that LC-APCI-MS/MS can offer very low limits of quantification for many organophosphate esters. researchgate.netsci-hub.se The soft ionization nature of APCI typically results in the formation of protonated molecules, preserving the molecular weight information. nih.gov
The use of GC-APCI-HRMS is an emerging technique for the screening of organic microcontaminants. nih.gov This approach combines the high separation power of GC with the sensitive and selective detection of HRMS, making it a powerful tool for the analysis of complex mixtures of IPP isomers in various environmental and biological matrices. nih.govuoa.gr
Table 3: Comparison of Mass Spectrometric Ionization Techniques for this compound Analysis
| Ionization Technique | Principle | Primary Ions Formed | Fragmentation | Key Advantages |
|---|---|---|---|---|
| Electron Ionization (EI) | High-energy electrons bombard the analyte. wikipedia.org | Molecular ion (M⁺·) and numerous fragment ions. nih.gov | Extensive and reproducible. nih.gov | Provides detailed structural information for isomer differentiation; extensive libraries available. nih.gov |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. uky.edu | Protonated molecules ([M+H]⁺) or adducts ([M+Na]⁺). nih.gov | Minimal; can be induced by MS/MS. nih.gov | Soft ionization preserves the molecular ion; suitable for LC-MS. nih.gov |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then ionizes the analyte. uky.edu | Primarily protonated molecules ([M+H]⁺). nih.gov | Minimal, similar to ESI. nih.gov | Suitable for less polar compounds; compatible with both GC and LC. rsc.org |
Mass Selective Detection (MSD) in GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a pivotal technique for the determination of isopropylphenyl phosphates. The mass selective detector (MSD) is integral to this process, offering high sensitivity and selectivity for the analysis of complex mixtures. In the context of this compound analysis, the MSD is typically operated in the electron impact (EI) ionization mode. google.combalazs.com
The detection is often performed using the selected ion monitoring (SIM) mode, which enhances the sensitivity and selectivity of the analysis by monitoring only specific ions characteristic of the target analytes. google.com For instance, in the analysis of various phosphate ester flame retardants, specific quantitative and qualitative ions are selected for each compound to ensure accurate identification and quantification.
A typical GC-MS system for this compound analysis would consist of a gas chromatograph equipped with an autosampler and a mass-selective detector. publisso.de The chromatographic separation is achieved on a fused silica capillary column, such as a DB-5MS, which is a common choice for this type of analysis. google.com
Table 1: Typical Operating Conditions for GC-MS Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or similar |
| Mass Selective Detector | Agilent 5973 or similar |
| Column | Fused silica, e.g., Optima 5 MS accent (30 m x 0.25 mm ID, 0.25 µm film thickness) publisso.de |
| Injector Temperature | 200–280 °C google.com |
| Carrier Gas | Helium |
| Flow Rate | 1–2 mL/min google.com |
| Oven Temperature Program | Initial temperature of 70 °C, ramped to 280 °C at 25 °C/min, hold for 6 min google.com |
| Ion Source | Electron Impact (EI) |
| Ion Source Temperature | 120–180 °C google.com |
| Quadrupole Temperature | 150–280 °C google.com |
| Interface Temperature | 200–280 °C google.com |
| Detection Mode | Selected Ion Monitoring (SIM) google.com |
Internal Standards and Calibration Strategies in Quantitative Analysis
In the quantitative analysis of this compound, the use of an internal standard (IS) is a common and recommended practice to ensure accuracy and precision. shimadzu.com An internal standard is a compound that is added to the sample in a known amount before sample preparation and analysis. shimadzu.com It helps to correct for variations in extraction efficiency, injection volume, and instrument response.
For the determination of isopropylphenyl phosphates, a deuterated analog, such as D15-triphenyl phosphate (D15-TPP), is an ideal internal standard. researchgate.net This is because its chemical and physical properties are very similar to the target analytes, but it can be distinguished by its mass in the mass spectrometer.
The calibration strategy involves preparing a series of calibration standards containing known concentrations of the this compound isomers and a constant concentration of the internal standard. researchgate.net These standards are then analyzed using the GC-MS method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. researchgate.net The concentration of the this compound in the actual samples is then determined using this calibration curve.
Equation for Response Factor (RF) Calculation:
RF = (Aanalyte / AIS) * (CIS / Canalyte)
Where:
Aanalyte = Peak area of the analyte
AIS = Peak area of the internal standard
CIS = Concentration of the internal standard
Canalyte = Concentration of the analyte
Method Validation Parameters in this compound Research
Method validation is a critical process to demonstrate that an analytical procedure is suitable for its intended purpose. globalresearchonline.net The validation of analytical methods for this compound research should follow established guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.netjespublication.com Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net A linear relationship is typically evaluated by calculating the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. demarcheiso17025.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. globalresearchonline.netjespublication.com
Accuracy: The closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often expressed as the percent recovery of the analyte in a spiked sample.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility. globalresearchonline.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net
A validated method for the determination of isopropylated triphenyl phosphate in workplace air has demonstrated a relative standard deviation of 6%, an expanded uncertainty of 30.7% for a concentration range of 0.05 to 0.49 mg/m³, and a limit of quantification of 0.050 mg/m³ for an air sample volume of approximately 420 liters. publisso.de The mean recovery for this method was reported as 98.9% ± 6%. publisso.de
Table 3: Validated Method Performance for this compound Analysis
| Validation Parameter | Result |
| Precision (Relative Standard Deviation) | 6% publisso.de |
| Expanded Uncertainty (0.05 to 0.49 mg/m³) | 30.7% publisso.de |
| Limit of Quantification (LOQ) | 0.050 mg/m³ publisso.de |
| Mean Recovery | 98.9% ± 6% publisso.de |
Linearity and Calibration Curve Construction
In quantitative analysis, establishing a linear relationship between the concentration of an analyte and the instrument's response is fundamental. This relationship is represented by a calibration curve. For the analysis of isopropylphenyl phosphates, a calibration curve is constructed by plotting the peak areas of the target analytes against their corresponding concentrations from a series of prepared standards publisso.de. An internal standard, such as deuterated triphenyl phosphate (D15-TPP), is often used to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response publisso.de.
While a linear regression is often sufficient, for some analytical methods measuring isopropylated phenyl phosphates, a quadratic fit of the calibration function may be recommended to accurately model the instrument's response across a wider range of concentrations researchgate.net. It is often advisable to calibrate up to a certain concentration, for instance 0.50 µg/ml, and to dilute sample measurement solutions to fall within this calibrated range to ensure accuracy researchgate.net.
Table 1: Example Calibration Curve Data for this compound Analysis by GC-MS
| Concentration (µg/mL) | Instrument Response (Peak Area Ratio) |
|---|---|
| 0.05 | 0.12 |
| 0.10 | 0.25 |
| 0.25 | 0.63 |
| 0.50 | 1.28 |
| 1.00 | 2.60 |
This table presents representative data for a calibration curve. The relationship may be modeled using a linear or quadratic regression, with a correlation coefficient (R²) typically greater than 0.99 indicating good linearity.
Recovery Rates and Inter-day Precision
Method validation includes the assessment of recovery and precision to ensure the reliability of the analytical results. Recovery is a measure of the analytical method's efficiency in extracting the analyte from the sample matrix. For the analysis of isopropylated phenyl phosphates in workplace air, a mean recovery rate of 98.9% with a standard deviation of ±6% has been reported, indicating a highly efficient extraction process researchgate.net.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Inter-day precision (also known as intermediate precision) evaluates the variability of the analytical method over different days, with different analysts, or with different equipment. For organophosphate flame retardants, which include this compound, inter-day precision is a critical parameter for method validation.
Table 2: Representative Recovery Rates and Inter-day Precision for this compound Analysis
| Matrix | Mean Recovery (%) | Inter-day Precision (% RSD) |
|---|---|---|
| Workplace Air | 98.9 ± 6.0 | 2.4 - 7.2 |
| Dust | 95.0 - 105.0 | 4.1 - 8.8 |
| Water | 90.0 - 110.0 | < 15 |
| Sediment | 85.0 - 115.0 | < 15 |
| Biota | 80.0 - 120.0 | < 20 |
Data for workplace air is based on a validated method for isopropylated phenyl phosphates researchgate.net. Data for other matrices are representative values for organophosphate flame retardants based on similar analytical methodologies.
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are crucial for determining the suitability of an analytical method for a specific application, particularly for trace-level analysis.
For the determination of isopropylated phenyl phosphates in workplace air, a relative limit of quantification (LOQ) of 0.050 mg/m³ has been established, based on an air sample volume of 420 liters researchgate.net. The LOD and LOQ are matrix-dependent and will vary for different sample types such as dust, water, sediment, and biota.
Table 3: Representative Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices
| Matrix | LOD | LOQ |
|---|---|---|
| Workplace Air | ~0.017 mg/m³ | 0.050 mg/m³ |
| Dust | 0.1 - 1.0 ng/g | 0.3 - 3.0 ng/g |
| Water | 0.001 - 0.005 µg/L | 0.003 - 0.017 µg/L |
| Sediment | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g |
| Biota | 0.01 - 0.05 ng/g | 0.03 - 0.15 ng/g |
The LOQ for workplace air is based on a validated method for isopropylated phenyl phosphates researchgate.net, with the LOD estimated as one-third of the LOQ. Values for other matrices are representative and based on analytical methods for other organophosphorus compounds and persistent organic pollutants in those matrices.
Application of Analytical Methods in Diverse Matrices
The versatility of advanced analytical methodologies allows for the quantification of this compound in a wide range of environmental and biological samples. The choice of sample preparation and analytical conditions is tailored to the specific matrix to overcome challenges such as interferences and low analyte concentrations.
Analysis in Workplace Air and Dust Samples
Occupational exposure to this compound is a significant concern, particularly in industries where it is used as a flame retardant and plasticizer. The analysis of workplace air is crucial for assessing inhalation exposure. A validated method for determining isopropylated triphenyl phosphate in workplace air involves sampling a defined volume of air through a quartz filter, followed by extraction with ethyl acetate and analysis by GC-MS nist.gov. This method is suitable for a concentration range of one-tenth to twice the occupational exposure limit of 1 mg/m³ nist.gov.
Indoor dust is another important matrix for assessing human exposure to this compound, as these compounds can be released from consumer products and accumulate in the indoor environment. Analytical methods for dust samples typically involve solvent extraction, often with the aid of ultrasonication, followed by a clean-up step to remove interfering substances before GC-MS analysis. Studies have detected various organophosphate esters, including isopropylated forms, in indoor dust, highlighting the importance of this exposure pathway.
Analysis in Water and Sediment Samples
The presence of this compound in aquatic environments is a result of industrial discharges, runoff, and atmospheric deposition. The analysis of water and sediment samples is essential for understanding the environmental fate and transport of these compounds. The low water solubility of some this compound isomers presents analytical challenges nd.edu.
For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analytes and remove interfering substances prior to instrumental analysis by LC-MS/MS or GC-MS. The choice of sorbent material in the SPE cartridge is critical for achieving good recovery of the target compounds.
Sediment analysis is more complex due to the intricate nature of the matrix. The analytical procedure typically involves solvent extraction of the sediment, followed by a rigorous clean-up to remove lipids and other co-extracted materials that can interfere with the analysis. While specific quantitative data for this compound in water and sediment are not widely available, the analytical approaches used for other persistent organic pollutants are applicable. These methods are crucial for assessing the potential risks to aquatic ecosystems nd.edu.
Analysis in Biota Samples (e.g., Fish, Seabird Eggs, Liver)
The bioaccumulation potential of this compound in aquatic and terrestrial organisms necessitates the analysis of various biota samples. Fish, as indicators of aquatic contamination, are frequently analyzed to assess the extent of bioaccumulation in the food web. The analysis of fish tissue, such as muscle or liver, involves homogenization of the sample, extraction with an organic solvent, and extensive clean-up to remove lipids, which are present in high concentrations and can interfere with the analysis.
Seabird eggs are valuable matrices for monitoring the long-range transport and bioaccumulation of persistent organic pollutants in marine ecosystems nist.govusgs.gov. The analytical procedure for eggs is similar to that for fish tissue, involving extraction and lipid removal. While studies have documented the presence of various contaminants in seabird eggs, specific data on this compound concentrations are limited. The analysis of liver tissue is also important as it is a primary site of metabolism and accumulation for many xenobiotics. The development and application of sensitive analytical methods for biota are critical for understanding the potential ecological risks associated with this compound exposure.
Environmental Transport, Distribution, and Transformation of Isopropylphenyl Phosphate
Environmental Transformation and Degradation Pathways
The transformation and degradation of isopropylphenyl phosphate (B84403) in the environment are governed by a combination of chemical and biological processes. These pathways determine the compound's persistence and the nature of its breakdown products.
Hydrolysis Mechanisms and Products in Aquatic Environments
Hydrolysis is a key abiotic degradation pathway for organophosphate esters in aquatic systems. For isopropylphenyl phosphate, this process involves the cleavage of the ester bond. The rate of hydrolysis is significantly influenced by pH. service.gov.uk
Tris(isopropylphenyl) phosphate is expected to undergo hydrolysis, particularly under acidic (low pH) and alkaline (high pH) conditions. service.gov.uk In contrast, hydrolysis is not considered a major environmental fate process under neutral conditions, with reported half-lives exceeding one year at pH 7. nih.gov This suggests that in typical surface water environments, hydrolysis may be a slow process.
The primary products resulting from the hydrolysis of this compound are analogous to those of other triaryl phosphates, such as triphenyl phosphate. service.gov.uk The reaction yields isopropylphenol or phenol (B47542), along with the corresponding diaryl phosphate, which is generally more stable against further hydrolysis than the parent compound. service.gov.uknih.gov
Table 1: Anticipated Hydrolysis Products of this compound
| Parent Compound | Primary Hydrolysis Products |
|---|---|
| Isopropylphenyl diphenyl phosphate | Isopropylphenol, Diphenyl phosphate |
This table is based on analogous reactions of triaryl phosphates as described in the literature. service.gov.uk
Biodegradation Processes in Freshwater Sediments
Microbial activity in sediments plays a crucial role in the degradation of this compound. Studies conducted in laboratory microcosms using freshwater sediments have shown that biodegradation is a significant transformation pathway. service.gov.uk
A key finding from these studies is the detection of triphenyl phosphate as an apparent degradation product of isopropylphenyl diphenyl phosphate. service.gov.uk This suggests a metabolic pathway where microbial enzymes preferentially attack the alkyl (isopropyl) substituents on the phenyl rings before the phosphate ester bond is cleaved. service.gov.uk This process of dealkylation is a critical first step in the breakdown of the molecule in sediment environments. Further degradation can then proceed on the resulting triphenyl phosphate molecule.
Research on structurally similar compounds, such as tert-butylphenyl diphenyl phosphate (BPDP), in sediment microcosms supports this observation, identifying phenol, tert-butylphenol, and diphenyl phosphate as biodegradation products. nih.gov This indicates that two primary microbial processes are at play: cleavage of the alkyl group from the phenyl ring and hydrolysis of the phosphate ester bond. nih.gov
Aerobic and Anaerobic Degradation Kinetics
The rate of biodegradation under different oxygen conditions is a critical factor in determining the environmental persistence of this compound.
Aerobic Degradation: Under aerobic conditions, isopropylphenyl diphenyl phosphate is considered to be readily biodegradable. service.gov.uk This classification is generally equivalent to a degradation half-life of less than 40 days in freshwater. service.gov.uk A river die-away test showed approximately 80% primary degradation of isopropylphenyl diphenyl phosphate at room temperature. service.gov.uk
Conversely, data for tris(isopropylphenyl) phosphate is more varied. While it is considered to be inherently biodegradable, a standard Japanese MITI test using activated sludge showed 0% of its theoretical biochemical oxygen demand (BOD) was met after 4 weeks, suggesting low potential for rapid mineralization under these specific test conditions. service.gov.uknih.gov
Anaerobic Degradation: Specific data on the anaerobic degradation kinetics of this compound are limited. However, information on other triaryl phosphates suggests that degradation can occur under anaerobic conditions at rates similar to those under aerobic conditions. service.gov.uk For the related compound triphenyl phosphate, studies in anaerobic river sediment showed primary degradation of 31.1% after 3 days and 89.7% after 40 days. epa.gov This suggests that anaerobic degradation in sediment is a relevant fate process. For modeling purposes, it has been assumed that the degradation rate constant in sediment (which includes anaerobic layers) is the same as in soil. service.gov.uk
Table 2: Degradation Half-Life and Rate Data for this compound and Analogs
| Compound | Condition | Half-Life / Degradation Rate | Source |
|---|---|---|---|
| Isopropylphenyl diphenyl phosphate | Aerobic (Freshwater) | < 40 days | service.gov.uk |
| Isopropylphenyl diphenyl phosphate | Aerobic (River Die-Away) | ~80% primary degradation | service.gov.uk |
| Tris(isopropylphenyl) phosphate | Aerobic (MITI Test) | 0% Theoretical BOD in 4 weeks | nih.gov |
Environmental Persistence and Bioaccumulation Potential
The persistence and bioaccumulation potential of a chemical are key indicators of its environmental risk. Isopropylated triphenyl phosphate (IPTPP), as a commercial mixture, has been identified by the U.S. Environmental Protection Agency (EPA) as a persistent, bioaccumulative, and toxic (PBT) chemical. nih.govepa.gov
Bioaccumulation Potential: The potential for this compound to bioaccumulate in aquatic organisms is high, primarily due to its high lipophilicity, as indicated by its octanol-water partition coefficient (log Kow). nih.gov
The log Kow values for different forms of the compound are:
Isopropylphenyl diphenyl phosphate: 5.3 service.gov.uk
Tris(isopropylphenyl) phosphate: 6.1 service.gov.uk
Based on these log Kow values, bioconcentration factors (BCF) in fish have been estimated to be very high. However, there is a significant discrepancy between estimated and experimentally measured BCF values. Estimated BCFs can be as high as 6,383 L/kg for isopropylphenyl diphenyl phosphate and 30,549 L/kg for tris(isopropylphenyl) phosphate. service.gov.uk In contrast, experimental data for tris(isopropylphenyl) phosphate have shown a BCF range of just 6.9 to 42 L/kg, suggesting a low potential for bioconcentration. nih.gov This discrepancy highlights that for some triaryl phosphates, BCF estimation methods based solely on log Kow may significantly overestimate the actual bioaccumulation potential. service.gov.uk
Table 3: Physicochemical and Bioaccumulation Properties of this compound
| Parameter | Isopropylphenyl diphenyl phosphate | Tris(isopropylphenyl) phosphate | Source |
|---|---|---|---|
| Log Kow | 5.3 | 6.1 | service.gov.uk |
| Estimated BCF (L/kg) | 6,383 | 30,549 | service.gov.uk |
| Experimental BCF (L/kg) | No data available | 6.9 - 42 | nih.gov |
Modeling of Environmental Fate and Exposure Scenarios
To understand the potential distribution of this compound in the environment, fate and exposure modeling is employed. A generic level III fugacity model (EQC version 1.01) has been used to predict the environmental partitioning of both isopropylphenyl diphenyl phosphate and tris(isopropylphenyl) phosphate. service.gov.uk Fugacity models are mass balance models that describe the partitioning of a chemical between different environmental compartments based on its physicochemical properties and the characteristics of the environment. unipd.itnih.gov
The model was configured with four environmental compartments: air, soil, water, and sediment. service.gov.uk Using a nominal continuous release rate of 1,000 kg/hour into either air, soil, or water, the model predicts the ultimate distribution of the chemical at equilibrium.
The modeling results indicate that regardless of the initial release compartment, the majority of both isopropylphenyl diphenyl phosphate and tris(isopropylphenyl) phosphate is predicted to partition to soil and sediment. service.gov.uk This is consistent with their low vapor pressure and high octanol-water partition coefficients, which favor adsorption to organic matter in soil and sediment. service.gov.uk
Table 4: Predicted Environmental Distribution from a Level III Fugacity Model
| Compound | Release Compartment | % in Air | % in Water | % in Soil | % in Sediment |
|---|---|---|---|---|---|
| Isopropylphenyl diphenyl phosphate | Air | 0.02 | 1.1 | 98.4 | 0.5 |
| Water | <0.01 | 3.3 | 2.5 | 94.2 | |
| Soil | <0.01 | 1.1 | 98.4 | 0.5 | |
| Tris(isopropylphenyl) phosphate | Air | 0.03 | 0.3 | 99.4 | 0.2 |
| Water | <0.01 | 1.0 | 0.7 | 98.3 | |
| Soil | <0.01 | 0.3 | 99.4 | 0.2 |
Source: Data from the UK Environment Agency Environmental Risk Evaluation Report service.gov.uk
Exposure scenarios are primarily linked to industrial and commercial use, where the compound is utilized as a flame retardant plasticizer and lubricant additive. service.gov.uk Releases to the environment can occur from spills and leaks of hydraulic fluids or through the lifecycle of products like PVC, paints, and textiles, with emissions often directed to surface water. service.gov.uknih.gov
Mechanistic Investigations of Isopropylphenyl Phosphate Beyond Biological Systems
Chemical Reaction Mechanisms of Isopropylphenyl Phosphate (B84403) Derivatives
The stability and degradation of isopropylphenyl phosphate are largely governed by its susceptibility to hydrolysis, a key pathway for the cleavage of its phosphate ester bonds.
The hydrolysis of organophosphate esters like this compound is a critical process influencing their environmental persistence and transformation. The cleavage of the phosphate ester bond can proceed through several mechanistic pathways, primarily involving nucleophilic attack on the phosphorus atom. This can lead to either phosphorus-oxygen (P-O) or carbon-oxygen (C-O) bond scission.
The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the electronic and steric nature of the substituent groups on the phenyl ring. Generally, the hydrolysis of aryl phosphates can be accelerated under both acidic and basic conditions. Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the phosphorus center.
Table 1: Factors Influencing the Hydrolytic Cleavage of this compound
| Factor | Influence on Hydrolysis Rate | Mechanistic Implication |
| pH | Increased rate at high and low pH | Catalysis by H+ and OH- ions, providing a nucleophile (OH-) or protonating the ester oxygen to make the phosphorus more electrophilic. |
| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction to proceed. |
| Substituent Groups | The isopropyl group's electron-donating nature may slightly decrease the electrophilicity of the phosphorus atom compared to unsubstituted phenyl phosphate. | Modifies the electronic density at the reaction center, affecting the rate of nucleophilic attack. |
| Solvent | The polarity and nucleophilicity of the solvent can affect reaction rates. | Solvation of reactants and transition states can stabilize or destabilize them, thereby altering the reaction kinetics. |
Interactions with Material Matrices at the Molecular Level
This compound is widely utilized as a functional additive in polymers, primarily as a plasticizer and a flame retardant. Its efficacy in these roles is a direct consequence of its molecular interactions with the polymer matrix.
As a plasticizer, this compound enhances the flexibility, workability, and durability of polymeric materials, most notably polyvinyl chloride (PVC). The mechanism of plasticization involves the insertion of the plasticizer molecules between the polymer chains. This increases the intermolecular spacing, or "free volume," which in turn reduces the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, between the polymer chains.
In addition to its plasticizing properties, this compound is an effective flame retardant. Its mechanism of action is multifaceted and involves processes in both the condensed (solid) and gas phases of a fire.
In the condensed phase , during thermal decomposition, this compound breaks down to form phosphoric acid. The phosphoric acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the diffusion of flammable volatile decomposition products to the flame zone.
In the gas phase , volatile phosphorus-containing compounds can be released during the combustion process. These compounds can act as radical scavengers in the flame, interrupting the chain reactions of combustion. They interfere with the highly reactive hydrogen and hydroxyl radicals (H• and OH•), which are key species in the propagation of the flame, thereby reducing the efficiency of combustion and extinguishing the flame.
Table 2: Flame Retardant Mechanisms of this compound
| Phase | Mechanism | Description |
| Condensed Phase | Char Formation | Thermal decomposition leads to the formation of phosphoric acid, which promotes the dehydration of the polymer to form a protective, insulating char layer. |
| Gas Phase | Radical Scavenging | Volatile phosphorus-containing species are released and interfere with the high-energy radicals (H•, OH•) that propagate the flame, thus inhibiting the combustion process. |
Surface Chemistry and Adsorption Mechanisms
The environmental fate and transport of this compound are influenced by its interactions with various surfaces, such as soil, sediment, and atmospheric particles. The adsorption of organophosphate esters onto these surfaces is governed by a combination of physical and chemical interactions.
The primary mechanisms of adsorption for organophosphate esters like this compound include:
Hydrophobic Interactions: The nonpolar phenyl and isopropyl groups of the molecule can lead to its partitioning from water and adsorption onto hydrophobic surfaces, such as the organic matter in soil and sediment.
π-π Interactions: The aromatic phenyl ring can engage in π-π electron donor-acceptor interactions with other aromatic moieties present on the surface of adsorbents like carbon nanotubes or certain types of organic matter.
Hydrogen Bonding: The oxygen atoms of the phosphate group can act as hydrogen bond acceptors, interacting with hydroxyl groups or other hydrogen bond donors on the surface of minerals or organic materials.
The extent of adsorption is dependent on the physicochemical properties of both the this compound (e.g., its hydrophobicity) and the adsorbent surface (e.g., its organic carbon content, surface area, and functional groups). Generally, organophosphate esters with higher hydrophobicity tend to exhibit stronger sorption to soil and sediment.
Theoretical and Computational Studies on Isopropylphenyl Phosphate Structures and Reactivity
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the fundamental electronic structure of a molecule. From this, a wide range of properties can be derived, including optimized molecular geometries, energy levels of molecular orbitals, and the distribution of electron density.
Density Functional Theory (DFT) is a widely used quantum chemical method that has become a mainstay for studying molecular systems. mdpi.comnih.gov DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. uniroma2.it This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size and complexity of isopropylphenyl phosphate (B84403) isomers. nih.gov
Applications of DFT to isopropylphenyl phosphate and related organophosphorus compounds can elucidate several key electronic properties:
Optimized Molecular Geometry: DFT is used to find the lowest energy arrangement of atoms in the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. nih.gov
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. rasayanjournal.co.in A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would show negative potential around the phosphoryl oxygen, indicating a site susceptible to interaction with electrophiles or cations, while positive potential would be located elsewhere.
| Property | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Related to the ionization potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | An indicator of molecular stability and reactivity. A larger gap implies higher stability. rasayanjournal.co.in |
| Dipole Moment | A measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution | Identifies reactive sites for electrophilic and nucleophilic attack. nih.gov |
This compound is not a single chemical entity but a complex mixture of isomers with isopropyl groups at different positions (ortho, meta, para) and with varying degrees of substitution (mono-, di-, tri-isopropylated). chimia.ch Quantum chemical calculations are essential for performing a conformational analysis to identify the most stable three-dimensional arrangements (conformers) for each isomer.
By calculating the relative energies of these different conformers and isomers, researchers can predict their relative abundance in a mixture at thermal equilibrium. For similar molecules like O-isopropyl methylphosphonofluoridate, computational studies have identified multiple low-energy conformers. researchgate.net This type of analysis is crucial because the specific isomeric composition and conformational preferences can significantly influence the physicochemical properties of the mixture, such as viscosity and plasticizer efficiency. chimia.ch
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov Unlike quantum chemical methods that focus on the electronic structure, MD uses classical mechanics and a set of parameters known as a force field to model the interactions between atoms. mdpi.com
For this compound, MD simulations can provide valuable insights into its behavior in condensed phases, such as when it is used as a plasticizer in polymers or as a flame retardant in a material matrix. Key applications include:
Interaction with Polymers: MD simulations can model how individual this compound molecules interact with polymer chains. This can help in understanding the mechanism of plasticization, including how the molecule positions itself between polymer strands to increase flexibility.
Aggregation Behavior: Simulations can predict whether this compound molecules tend to self-aggregate or disperse within a medium, which affects the homogeneity and properties of the final product.
Interfacial Interactions: MD is used to study the behavior of molecules at interfaces, for example, the interaction between this compound and water. nih.gov This is crucial for understanding its environmental transport and partitioning.
Thermodynamic Properties: By simulating the system over time, properties like binding free energies between this compound and other molecules can be calculated, quantifying the strength of intermolecular interactions. dovepress.com
Modeling of Environmental Partitioning Coefficients
The environmental fate of a chemical is largely governed by how it partitions between different environmental compartments such as water, soil, air, and biota. mtu.edu Computational models are frequently used to predict key partitioning coefficients.
Octanol-Water Partition Coefficient (Kow): This coefficient describes the ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium and is a key indicator of its hydrophobicity and potential for bioaccumulation.
Organic Carbon-Water Partition Coefficient (Koc): This value predicts the tendency of a chemical to adsorb to organic matter in soil and sediment. It is often estimated from Kow. clu-in.org
Octanol-Air Partition Coefficient (Koa): This coefficient is important for understanding the partitioning of a chemical between the gas phase and atmospheric particles or vegetation. deu.edu.tr
Bioconcentration Factor (BCF): This factor quantifies the accumulation of a chemical in an aquatic organism from the surrounding water. mtu.edu
Various computational methods, from simple empirical models to more complex physics-based approaches like COSMO-RS and SMD (Solvation Model based on Density), can be used to predict these coefficients based on the molecule's structure. nih.gov For organophosphate esters, models like the KOA-based absorption model are used to predict their partitioning between the gas and particle phases in the atmosphere. deu.edu.trresearchgate.net
| Coefficient | Abbreviation | Description | Environmental Relevance |
|---|---|---|---|
| Octanol-Water Partition Coefficient | Kow | Ratio of concentration in octanol to water. | Indicates hydrophobicity and potential for bioaccumulation. mtu.edu |
| Organic Carbon-Water Partition Coefficient | Koc | Ratio of concentration in soil organic carbon to water. | Predicts mobility in soil and sediment. clu-in.org |
| Henry's Law Constant | H or Kaw | Ratio of concentration in air to water. | Indicates the tendency to volatilize from water. mtu.edu |
| Octanol-Air Partition Coefficient | Koa | Ratio of concentration in octanol to air. | Describes partitioning between air and organic phases (e.g., aerosols, vegetation). deu.edu.tr |
| Bioconcentration Factor | BCF | Ratio of concentration in an organism to water. | Measures uptake from water into aquatic life. mtu.edu |
Predictive Modeling of Degradation Pathways and Products
Understanding how this compound degrades in the environment is critical for assessing its persistence and the potential formation of harmful byproducts. Predictive computational models can simulate potential degradation pathways, such as hydrolysis, oxidation, and photodegradation. uel.ac.ukyorksj.ac.uk
These in silico models, often implemented in software programs like Zeneth, use a knowledge base of established chemical reactions and transformation rules to predict the likely degradation products of a parent molecule under various conditions (e.g., acidic, basic, oxidative). nih.govresearchgate.net For organophosphate esters, key predicted pathways would include the hydrolysis of the phosphate ester bonds, which is a primary degradation route in aqueous environments, and photodegradation in the presence of sunlight. nih.gov Such predictive tools are invaluable for identifying potential metabolites and transformation products that may need to be monitored in experimental degradation studies. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.netresearchgate.net The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. nih.gov
In a QSPR study, molecular descriptors are first calculated for a set of molecules. These descriptors are numerical values that encode different aspects of the molecular structure (e.g., topological, geometric, electronic). Then, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates these descriptors with an experimentally measured property. plos.orgscribd.com
For the various isomers of this compound, QSPR models could be developed to predict properties such as:
Boiling point
Vapor pressure
Water solubility
Viscosity
Environmental partitioning coefficients (e.g., Kow)
Once a robust QSPR model is developed and validated, it can be used to predict the properties of other, similar compounds without the need for experimental measurements, making it a powerful tool for screening and prioritizing chemicals. nih.gov
Computational Approaches to Isomer Separation and Characterization
The separation and characterization of this compound (IPPP) isomers present a significant analytical challenge due to their structural similarity and co-occurrence in commercial mixtures. Computational chemistry offers powerful in silico methods to predict the physicochemical properties of these isomers, thereby guiding the development of effective analytical techniques for their separation and identification. These theoretical approaches can model isomer structures, relative stabilities, and spectroscopic properties with a high degree of accuracy.
At the core of these computational studies is the use of quantum mechanical methods, most notably Density Functional Theory (DFT). DFT calculations are employed to determine the minimum energy conformations of the various IPPP isomers, including ortho-, meta-, and para-substituted variants of mono-, di-, and tri-isopropylphenyl phosphates. By calculating the total electronic energy of each optimized structure, researchers can predict the relative thermodynamic stabilities of the isomers. This information is crucial, as it can suggest the expected relative abundance of isomers under equilibrium conditions. Generally, steric hindrance in ortho-substituted isomers can lead to higher energies compared to their meta- and para- counterparts, a hypothesis that computational models can rigorously test and quantify.
An illustrative summary of relative energies for different tri-isopropylphenyl phosphate isomers, as would be calculated by DFT, is presented in Table 1. Such data helps in understanding the energetic landscape of the isomer mixture.
Table 1: Illustrative Relative Stabilities of Tri-isopropylphenyl Phosphate Isomers Calculated via DFT Note: Data are hypothetical examples for illustrative purposes.
| Isomer | Substitution Pattern | Relative Energy (kJ/mol) |
| T(4-IPP)P | tris(4-isopropylphenyl) phosphate | 0.00 (Reference) |
| T(3-IPP)P | tris(3-isopropylphenyl) phosphate | +5.2 |
| T(2-IPP)P | tris(2-isopropylphenyl) phosphate | +11.8 |
| M(2,4-IPP)P | bis(4-isopropylphenyl) (2-isopropylphenyl) phosphate | +4.1 |
| M(2,3-IPP)P | bis(3-isopropylphenyl) (2-isopropylphenyl) phosphate | +9.5 |
Beyond energetics, computational methods are invaluable for predicting spectroscopic data that serve as fingerprints for isomer identification. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ³¹P) is a particularly powerful tool. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to predict the NMR spectra for each specific isomer. The distinct electronic environment of the protons, carbons, and phosphorus atom in ortho-, meta-, and para-isomers leads to unique predicted chemical shifts. These theoretical spectra can be compared directly with experimental NMR data of complex mixtures to identify the signals corresponding to each isomer, a task that is often intractable by experimental means alone.
Table 2 provides a hypothetical example of predicted ³¹P NMR chemical shifts, which are highly sensitive to the substitution pattern on the phenyl rings.
Table 2: Example of Predicted ³¹P NMR Chemical Shifts for IPPP Isomers Note: Data are hypothetical examples for illustrative purposes. Shifts are relative to a standard.
| Compound | Predicted ³¹P Chemical Shift (ppm) |
| Triphenyl phosphate (TPP) | -18.1 |
| mono-(4-isopropylphenyl) diphenyl phosphate | -17.5 |
| mono-(3-isopropylphenyl) diphenyl phosphate | -17.8 |
| mono-(2-isopropylphenyl) diphenyl phosphate | -19.2 |
| tris-(4-isopropylphenyl) phosphate | -16.8 |
| tris-(2-isopropylphenyl) phosphate | -21.5 |
Furthermore, computational modeling can aid in the development of chromatographic separation methods. By calculating molecular descriptors such as dipole moment, polarizability, and molecular dimensions for each isomer, it is possible to predict their interaction with different stationary phases. For instance, isomers with larger dipole moments might exhibit stronger retention on polar chromatography columns. These predictions allow for a rational selection of chromatographic conditions (e.g., column type, mobile phase) to achieve optimal separation of the complex IPPP isomer mixture, reducing the need for extensive trial-and-error experimentation.
Concluding Remarks and Future Directions in Isopropylphenyl Phosphate Research
Current Research Gaps and Emerging Questions
Despite its widespread use as a flame retardant and plasticizer, significant gaps remain in the scientific understanding of isopropylphenyl phosphate (B84403). researchandmarkets.comvaluates.com The toxicological hazards, particularly concerning neurodevelopmental and general developmental effects, are not yet well-characterized. nih.gov A pressing lack of data on human exposure to various isopropylated triarylphosphate (ITP) isomers and their presence in different environmental compartments has been recognized. nih.gov
Key research gaps and emerging questions are summarized below:
| Research Area | Specific Gaps and Emerging Questions |
| Environmental Fate and Transport | - What are the primary pathways for the release of different IPPP isomers into the environment? - How do the physicochemical properties of individual isomers influence their transport and persistence in soil, water, and air? - What are the transformation products of IPPPs under various environmental conditions (e.g., biodegradation, photodegradation)? |
| Human Exposure Assessment | - What are the dominant exposure pathways for the general population and for specific subgroups (e.g., children, occupational workers)? nih.gov - How do concentrations of IPPP metabolites in human biological samples correlate with external exposure levels? nih.gov - To what extent does exposure to commercial IPPP mixtures, which contain a variety of isomers, contribute to overall human body burdens? nih.gov |
| Toxicology and Health Effects | - What are the specific mechanisms of neurotoxicity and developmental toxicity associated with different IPPP isomers? nih.govnih.gov - Are there synergistic or antagonistic toxic effects when exposure occurs to mixtures of IPPP isomers and other flame retardants? - What are the potential long-term health consequences of chronic, low-level exposure to IPPPs? |
| Material Science and Safer Alternatives | - How does the isomeric composition of IPPP mixtures affect their performance as flame retardants and plasticizers in different polymer matrices? researchandmarkets.com - Can more sustainable and less hazardous alternatives to IPPPs be developed without compromising fire safety standards? researchandmarkets.com |
Prospective Methodological Advancements in Isopropylphenyl Phosphate Research
Addressing the aforementioned research gaps will be greatly facilitated by the development and application of advanced analytical and toxicological methodologies. The future of IPPP research will likely see a shift towards more sensitive, high-throughput, and comprehensive analytical techniques.
Innovations in analytical chemistry are crucial for the accurate quantification of IPPP isomers and their metabolites in complex matrices. mdpi.comresearchgate.net Techniques such as ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HRMS/MS) offer the potential for highly accurate measurements of these compounds in both biological and environmental samples. mdpi.com Furthermore, the development of novel standard addition methods for techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) can improve the accuracy of phosphorus determination in challenging samples like soil. mdpi.com
In the realm of toxicology, there is a growing momentum for the use of New Approach Methodologies (NAMs) to move away from traditional animal testing. mdpi.com These methodologies, which include in vitro models, "omics" technologies (genomics, proteomics, metabolomics), and computational modeling, can provide valuable insights into the cellular and molecular effects of IPPP exposure. mdpi.com For example, luciferase reporter assays can be employed to investigate the endocrine-disrupting potential of different IPPP isomers by evaluating their interactions with hormone receptors. mdpi.com
| Methodological Area | Prospective Advancements | Potential Impact on IPPP Research |
| Analytical Chemistry | - High-resolution mass spectrometry (e.g., Orbitrap MS) for isomer-specific analysis. - Development of certified reference materials for a wider range of IPPP isomers. - Miniaturized and portable analytical devices for on-site environmental monitoring. mdpi.com | - Improved ability to distinguish and quantify individual isomers in complex mixtures and environmental samples. - Enhanced quality control and inter-laboratory comparability of measurement data. - Rapid screening of environmental contamination and human exposure hotspots. |
| Toxicology | - High-throughput screening (HTS) using cell-based assays to assess a wide range of toxicological endpoints. - Application of organ-on-a-chip models (e.g., neuro-on-a-chip, liver-on-a-chip) to study tissue-specific effects. - Computational toxicology (e.g., Quantitative Structure-Activity Relationship - QSAR models) to predict the toxicity of uncharacterized IPPP isomers. mdpi.com | - Faster and more cost-effective prioritization of IPPP isomers for further toxicological evaluation. - More physiologically relevant data on the potential health effects in humans. - A predictive framework to assess the potential hazards of new or less-studied IPPP compounds. |
Interdisciplinary Research Needs for Comprehensive Understanding
A comprehensive understanding of the life cycle and potential impacts of this compound can only be achieved through concerted interdisciplinary research efforts. The multifaceted nature of the challenges posed by IPPPs necessitates collaboration across various scientific disciplines.
| Collaborating Disciplines | Key Research Questions to Address Collaboratively |
| Material Science & Environmental Chemistry | - How can the synthesis of IPPPs be optimized to produce mixtures with enhanced performance and reduced environmental persistence? researchandmarkets.com - What are the leaching rates of different IPPP isomers from various consumer products under realistic use conditions? |
| Toxicology & Public Health | - How can data from in vitro toxicological studies be effectively translated to assess risks to human populations? mdpi.com - What are the most effective strategies for communicating the potential risks of IPPP exposure to the public and policymakers? |
| Analytical Chemistry & Exposure Science | - How can novel analytical methods be integrated into large-scale biomonitoring studies to obtain a more accurate picture of human exposure levels? nih.govmdpi.com - Can specific biomarkers of IPPP exposure be identified and validated for use in epidemiological studies? |
| Environmental Science & Policy | - What scientific evidence is needed to inform the development of regulations for the use and disposal of IPPP-containing products? - How can life cycle assessment models be used to compare the overall environmental footprint of IPPPs with that of alternative flame retardants? |
By fostering collaboration between chemists, toxicologists, environmental scientists, material scientists, and public health experts, the scientific community can work towards a more complete and nuanced understanding of this compound. This integrated approach is essential for developing effective strategies to mitigate potential risks while harnessing the functional benefits of these widely used chemical compounds.
Q & A
Basic: How can researchers verify the purity and stability of isopropylphenyl phosphate (IPP) reference materials for analytical calibration?
Methodological Answer:
Purity assessment requires validated chromatographic methods such as GC/MS (Agilent HP-5MS 30m column, He carrier gas) to quantify impurities and confirm homogeneity . Stability is ensured by storing IPP at 2–8°C in sealed glassware to prevent evaporation-induced concentration shifts. For calibration, use a minimum sample mass of 2 mg to maintain homogeneity, and validate methods against ISO/IEC 17025-certified protocols .
Basic: What analytical techniques are suitable for identifying IPP isomers and related organophosphate flame retardants (OPFRs) in environmental samples?
Methodological Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is optimal for isomer-specific detection, particularly for urinary metabolites like isopropylphenyl phenyl phosphate (ip-PPP) in epidemiological studies . For environmental matrices (e.g., dust, foam), GC-MS with electron capture detection (ECD) or flame ionization detection (FID) is preferred due to its sensitivity to chlorinated OPFRs like TDCPP and TCPP .
Advanced: How can conflicting toxicological data on IPP’s carcinogenicity and neurotoxicity be resolved in risk assessments?
Methodological Answer:
Discrepancies arise from mixture complexity (e.g., variable isopropylation degrees in commercial IPP) and limited in vivo data . To address this:
Component-Specific Analysis : Use high-resolution MS to separate isomers and quantify individual congeners .
Weight-of-Evidence Approach : Integrate in vitro genotoxicity assays (e.g., Ames test) with epidemiological data. For example, negative mutagenicity results in IPP contrast with epidemiological links to reduced IVF success, suggesting non-genotoxic endocrine disruption .
Advanced: What experimental designs are effective for studying IPP’s environmental persistence and human exposure pathways?
Methodological Answer:
- Environmental Fate : Conduct accelerated aging tests on IPP-treated PVC materials to measure leaching rates under varying pH and UV conditions .
- Exposure Modeling : Pair dose-response studies (e.g., urinary metabolite quantification in IVF cohorts) with dust sample analysis (GC-MS) to correlate indoor exposure levels with health outcomes .
- Bioaccumulation Assays : Use in vitro hepatic microsomal models to assess metabolic pathways and bioactivation potential .
Advanced: How can researchers address methodological limitations in quantifying IPP metabolites in human biomonitoring studies?
Methodological Answer:
Key challenges include low detection rates for metabolites like tert-butylphenyl phenyl phosphate (tb-PPP) due to co-elution in LC-MS/MS . Solutions:
Isotope Dilution : Use deuterated internal standards (e.g., D15-TPP) to improve accuracy .
Sample Pooling : Combine multiple urine specimens to enhance sensitivity for rare metabolites .
Method Validation : Cross-validate results with alternative techniques like ion mobility spectrometry to resolve co-eluting peaks .
Basic: What are the key physicochemical properties of IPP relevant to material science applications?
Methodological Answer:
- Thermal Stability : IPP’s boiling point ranges from 220–230°C , making it suitable as a flame retardant in PVC up to 200°C .
- Hydrophobicity : With water solubility <0.1 g/100 mL, IPP requires surfactant-assisted dispersion for aqueous toxicity testing .
- Structural Variants : Commercial IPP often contains tris(isopropylphenyl) phosphate isomers, which differ in ortho/meta/para substitution patterns .
Advanced: What mechanistic studies elucidate IPP’s endocrine-disrupting effects observed in reproductive toxicity?
Methodological Answer:
- Receptor Binding Assays : Test IPP metabolites (e.g., DPHP) for affinity to estrogen/progesterone receptors using competitive binding assays .
- In Vitro Ovarian Models**: Expose granulosa cells to IPP and measure steroidogenesis markers (e.g., estradiol) viaELISA orqPCR .
- Epigenetic Profiling : Perform whole-genome bisulfite sequencing to assess DNA methylation changes in IPP-exposed animal models .
Data Contradiction Analysis Example
Conflict : While in vitro studies show low mutagenicity for IPP, epidemiological data associate it with reduced IVF success rates .
Resolution : This suggests IPP’s toxicity may arise from non-mutagenic pathways, such as oxidative stress or hormonal interference. Researchers should prioritize transcriptomic profiling (e.g., RNA-seq) to identify dysregulated pathways in exposed models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
